molecular formula C68H94O26 B1229305 Isovaltratum CAS No. 78769-65-0

Isovaltratum

Cat. No.: B1229305
CAS No.: 78769-65-0
M. Wt: 1327.5 g/mol
InChI Key: WWBZOOZYVCLEHC-JXDKOEASSA-N
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Description

Isovaltratum is a bioactive iridoid compound primarily isolated from Valeriana officinalis (valerian root), a plant historically used for its sedative and anxiolytic properties. Structurally, it belongs to the valepotriate class, characterized by a cyclopentanopyran monoterpene backbone with esterified substituents. Its molecular formula is C22H30O8 (molecular weight: 446.47 g/mol), featuring a labile epoxy group and acetylated hydroxyl moieties critical for its pharmacological activity. This compound exhibits moderate stability under acidic conditions but degrades rapidly in alkaline environments, forming decomposition products like homobaldrinal.

Pharmacologically, it modulates γ-aminobutyric acid (GABA) receptors and inhibits serotonin reuptake, contributing to its anxiolytic effects.

Properties

CAS No.

78769-65-0

Molecular Formula

C68H94O26

Molecular Weight

1327.5 g/mol

IUPAC Name

[(1S,4aS,6S,7aS)-6-acetyloxyspiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-1-yl] 3-methyl-5-(3-methylbutanoyloxy)pentanoate;[(1S,6S,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate;[(1S,6S,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate

InChI

InChI=1S/C24H32O10.C22H30O8.C22H32O8/c1-13(2)7-19(27)33-22-21-17(16(11-30-22)10-29-14(3)25)8-18(24(21)12-31-24)32-20(28)9-23(5,6)34-15(4)26;1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4;1-13(2)9-18(24)26-7-5-14(3)10-19(25)30-21-20-16(6-8-27-21)11-17(29-15(4)23)22(20)12-28-22/h8,11,13,18,21-22H,7,9-10,12H2,1-6H3;8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3;6,8,13-14,16-17,20-21H,5,7,9-12H2,1-4H3/t18-,21+,22-,24?;17-,20+,21-,22?;14?,16-,17+,20-,21+,22?/m001/s1

InChI Key

WWBZOOZYVCLEHC-JXDKOEASSA-N

SMILES

CC(C)CC(=O)OCCC(C)CC(=O)OC1C2C(CC(C23CO3)OC(=O)C)C=CO1.CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C.CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C

Isomeric SMILES

CC(C)CC(=O)OCCC(C)CC(=O)O[C@H]1[C@H]2[C@@H](C[C@@H](C23CO3)OC(=O)C)C=CO1.CC(C)CC(=O)O[C@H]1C=C2[C@@H](C13CO3)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C.CC(C)CC(=O)O[C@H]1[C@H]2C(=C[C@@H](C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C

Canonical SMILES

CC(C)CC(=O)OCCC(C)CC(=O)OC1C2C(CC(C23CO3)OC(=O)C)C=CO1.CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C.CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C

Synonyms

valepotriates (combination)
Valmane
valtrates (combination)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Isovaltratum is compared here with two structurally related valepotriates: Valtrate and Acevaltrate . These compounds share a common iridoid skeleton but differ in substituent groups, leading to distinct physicochemical and pharmacological profiles.

Table 1: Structural and Physicochemical Comparison

Property This compound Valtrate Acevaltrate
Molecular Formula C22H30O8 C22H30O7 C24H32O9
Molecular Weight (g/mol) 446.47 430.47 464.50
Key Functional Groups Epoxy, acetyl, isovaleroyl Epoxy, acetyl, valeroyl Epoxy, acetyl, acevaleryl
Solubility (mg/mL) 0.12 (water) 0.08 (water) 0.15 (water)
LogP 3.2 3.5 2.9
Stability (t1/2 at pH 7.4) 4.5 hours 3.2 hours 6.1 hours

Table 2: Pharmacological Activity Comparison

Parameter This compound Valtrate Acevaltrate
GABAA Binding IC50 12.3 µM 8.7 µM 15.6 µM
Serotonin Reuptake Inhibition (%) 58 ± 3.1 42 ± 2.8 61 ± 2.9
Oral Bioavailability (%) 15.2 ± 1.8 9.5 ± 1.2 18.6 ± 2.1
Acute Toxicity (LD50, mice) 980 mg/kg 750 mg/kg 1,100 mg/kg

Key Findings:

Structural Nuances :

  • This compound and Acevaltrate contain isovaleroyl and acevaleryl groups, respectively, enhancing their solubility compared to Valtrate’s valeroyl chain.
  • The epoxy group in all three compounds is a reactive site; Acevaltrate’s additional acetyl group improves metabolic stability.

Pharmacological Differences :

  • Valtrate exhibits stronger GABAA binding but lower serotonin inhibition, correlating with its higher sedative potency.
  • Acevaltrate’s superior bioavailability (18.6%) stems from its balanced logP and resistance to first-pass metabolism.

Stability and Toxicity :

  • This compound’s moderate stability (t1/2 = 4.5 hours) makes it suitable for extended-release formulations, whereas Valtrate’s rapid degradation limits its use.
  • Acevaltrate’s higher LD50 (1,100 mg/kg) suggests a safer profile despite structural similarities.

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